L-Glutaminyl-L-tyrosyl-L-asparaginyl-L-methionyl-L-phenylalanine

Description

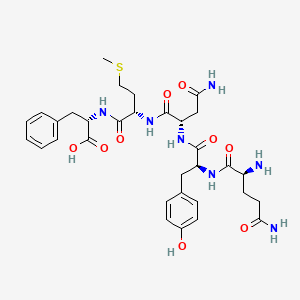

L-Glutaminyl-L-tyrosyl-L-asparaginyl-L-methionyl-L-phenylalanine is a linear pentapeptide comprising five amino acids: glutamine (Gln), tyrosine (Tyr), asparagine (Asn), methionine (Met), and phenylalanine (Phe). Its sequence confers unique structural and functional properties:

- Molecular Formula: Calculated as C₃₂H₄₃N₇O₉S (derived from the sum of individual amino acids minus four water molecules due to peptide bond formation).

- Molecular Weight: Approximately 701.79 g/mol (theoretical calculation).

Analytical methods such as high-resolution electrospray ionization mass spectrometry (HRESIMS) and Folin phenol assays (sensitive to Tyr’s phenol group) are critical for its identification and quantification .

Properties

CAS No. |

920010-08-8 |

|---|---|

Molecular Formula |

C32H43N7O9S |

Molecular Weight |

701.8 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C32H43N7O9S/c1-49-14-13-22(29(44)39-25(32(47)48)16-18-5-3-2-4-6-18)36-31(46)24(17-27(35)42)38-30(45)23(15-19-7-9-20(40)10-8-19)37-28(43)21(33)11-12-26(34)41/h2-10,21-25,40H,11-17,33H2,1H3,(H2,34,41)(H2,35,42)(H,36,46)(H,37,43)(H,38,45)(H,39,44)(H,47,48)/t21-,22-,23-,24-,25-/m0/s1 |

InChI Key |

KIXOYOFUZIVCLI-KEOOTSPTSA-N |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCC(=O)N)N |

Canonical SMILES |

CSCCC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCC(=O)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutaminyl-L-tyrosyl-L-asparaginyl-L-methionyl-L-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is coupled to the growing chain using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).

Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

Cleavage: The final peptide is cleaved from the resin and purified using HPLC (High-Performance Liquid Chromatography).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Glutaminyl-L-tyrosyl-L-asparaginyl-L-methionyl-L-phenylalanine can undergo various chemical reactions, including:

Oxidation: Methionine residues can be oxidized to methionine sulfoxide.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other functional groups using specific reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or performic acid.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

Substitution: Nucleophilic reagents like alkyl halides for alkylation reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups.

Scientific Research Applications

Biochemical Applications

1.1 Protein Synthesis and Functionality

The amino acids in L-Glutaminyl-L-tyrosyl-L-asparaginyl-L-methionyl-L-phenylalanine are crucial in protein synthesis. Each amino acid contributes unique properties that can influence protein folding, stability, and functionality.

- Tyrosine is known for its role in synthesizing neurotransmitters like dopamine, which are vital for brain function and mood regulation.

- Methionine serves as a precursor for cysteine and is involved in methylation processes critical for DNA repair and gene expression.

Case Study: Neurotransmitter Synthesis

Research indicates that supplementation with phenylalanine can enhance dopamine production, potentially benefiting individuals with mood disorders . A study showed that patients with depression experienced symptom relief after phenylalanine supplementation, suggesting a direct link between this amino acid and neurotransmitter activity .

Pharmacological Applications

2.1 Drug Development

this compound's structure makes it a candidate for drug development, particularly in targeting specific transporters in the body.

Table 1: Potential Drug Targets

2.2 Cancer Therapy

L-type amino acid transporter 1 (LAT1) is known for its role in transporting large neutral amino acids into cells, including those involved in tumor growth. Compounds targeting LAT1 can enhance the delivery of chemotherapeutic agents to cancer cells while minimizing side effects on healthy tissues .

Nutritional Applications

3.1 Dietary Supplementation

The compound can be utilized in dietary supplements aimed at improving overall health and well-being. Its component amino acids play various roles in metabolism, immune function, and recovery from physical exertion.

Table 2: Nutritional Benefits of Component Amino Acids

| Amino Acid | Benefit |

|---|---|

| Glutamine | Supports gut health and immune function |

| Tyrosine | Enhances cognitive performance |

| Asparagine | Aids in metabolic processes |

| Methionine | Antioxidant properties |

| Phenylalanine | Mood enhancement through neurotransmitter synthesis |

Research Findings

Recent studies have highlighted the multifaceted roles of the individual amino acids within this compound:

- Gastric Function : A study found that methionine and glutamine significantly influenced gastric adaptive relaxation, indicating their potential use in gastrointestinal health .

- Skin Conditions : Phenylalanine has been shown to improve symptoms of vitiligo when combined with ultraviolet light therapy, showcasing its therapeutic potential .

Mechanism of Action

The mechanism of action of L-Glutaminyl-L-tyrosyl-L-asparaginyl-L-methionyl-L-phenylalanine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, it may inhibit or activate certain signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Research Findings and Implications

- Spectroscopic Identification : highlights the use of HRESIMS and IR spectroscopy for resolving complex peptide structures, a methodology applicable to the pentapeptide .

- Toxicity Trends : underscores that peptide length and modifications (e.g., acetylation) correlate with hazards, suggesting the pentapeptide’s safety profile should be empirically validated despite its shorter sequence .

- Functional Potential: While the pentapeptide’s exact biological role is uncharacterized in the provided evidence, its structural motifs (e.g., Tyr-Phe) are associated with enzyme inhibition and signaling in related peptides.

Biological Activity

L-Glutaminyl-L-tyrosyl-L-asparaginyl-L-methionyl-L-phenylalanine is a pentapeptide that consists of five amino acids: glutamine, tyrosine, asparagine, methionine, and phenylalanine. Understanding its biological activity is crucial for potential therapeutic applications and insights into metabolic pathways.

- Molecular Formula : C32H43N7O9S

- Molecular Weight : 701.8 g/mol

This compound is characterized by its complex structure, which influences its interactions with biological systems.

The biological activity of this compound can be attributed to several mechanisms:

-

Amino Acid Transport :

- The compound may interact with L-type amino acid transporters (LATs), particularly LAT1, which is responsible for the transport of large neutral amino acids across cell membranes. Studies have shown that phenylalanine analogs can significantly enhance the affinity and selectivity of LAT1, suggesting that similar interactions may occur with this pentapeptide .

- Regulation of Protein Synthesis :

- Potential Neuroprotective Effects :

Study on Amino Acid Transporters

A recent study investigated the structure-activity relationships of phenylalanine analogs and their effects on LAT1. The findings indicated that modifications to the phenylalanine structure could enhance transport efficiency and selectivity . This suggests that this compound might similarly affect LAT1-mediated transport.

Neurotransmitter Modulation

Research has highlighted the role of amino acids like tyrosine in neurotransmitter synthesis. A study demonstrated that supplementation with large neutral amino acids improved cognitive functions in patients with phenylketonuria (PKU), indicating that amino acid profiles significantly affect brain health . This points to potential applications for this compound in cognitive enhancement therapies.

Data Table: Biological Activities and Mechanisms

Q & A

What are the established methods for synthesizing L-Glutaminyl-L-tyrosyl-L-asparaginyl-L-methionyl-L-phenylalanine, and how are purity and yield optimized?

Basic Research Question

The peptide is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Key steps include:

- Coupling cycles : Sequential addition of protected amino acids (e.g., methionine with tert-butylthio protection to prevent oxidation) to a resin-bound chain .

- Deprotection : Piperidine removes Fmoc groups after each coupling.

- Cleavage : Trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane) releases the peptide from the resin while removing side-chain protections.

- Purification : Reverse-phase HPLC with C18 columns optimizes purity (>95%), using gradients of acetonitrile/water with 0.1% TFA . Yield improvements focus on optimizing coupling efficiency (e.g., HOBt/DIC activation) and minimizing side reactions (e.g., aspartimide formation during asparagine coupling) .

How is the structural integrity of this peptide verified post-synthesis?

Basic Research Question

Verification employs:

- Mass spectrometry (MS) : MALDI-TOF or ESI-MS confirms molecular weight (e.g., expected [M+H]+ ion for C₃₄H₅₀N₁₀O₁₁S: ~851.5 Da) .

- NMR spectroscopy : 2D experiments (e.g., COSY, NOESY) validate backbone connectivity and side-chain conformations .

- HPLC retention time : Consistency with synthetic standards ensures purity .

What experimental strategies are recommended to resolve contradictory data regarding the peptide’s biological activity in different assays?

Advanced Research Question

Contradictions may arise from assay-specific conditions (e.g., pH, redox state). Strategies include:

- Orthogonal assays : Compare results from SPR (binding affinity), fluorescence polarization (binding kinetics), and cell-based functional assays (e.g., calcium flux) .

- Redox buffering : Use reducing agents (e.g., TCEP) to stabilize methionine residues and prevent oxidation-induced activity loss .

- Dose-response standardization : Normalize activity metrics to peptide concentration, validated via quantitative amino acid analysis .

How can researchers mitigate oxidative degradation of methionine residues during handling and storage?

Advanced Research Question

Methionine oxidation to sulfoxide is a critical stability concern. Mitigation involves:

- Storage : Lyophilized peptide stored at -80°C under argon; solutions prepared in degassed buffers with 0.05% EDTA to chelate metal catalysts .

- Reducing agents : Include 1 mM TCEP or glutathione in assay buffers .

- Analytical monitoring : Regular LC-MS checks for sulfoxide formation (mass shift +16 Da) .

What are the critical considerations for designing in vitro studies to investigate the peptide’s interaction with specific molecular targets?

Advanced Research Question

Key factors include:

- Target selection : Prioritize receptors/enzymes with known binding motifs (e.g., tyrosine kinases for the Tyr residue) .

- Binding assays : Use surface plasmon resonance (SPR) for real-time kinetics or microscale thermophoresis (MST) for low sample volumes .

- Controls : Include scrambled-sequence peptides to rule out nonspecific interactions and competitive inhibitors (e.g., free methionine for Met-binding sites) .

How do sequence variations or substitutions in this peptide affect its functional properties, and what methodologies are used to study these effects?

Advanced Research Question

Sequence modifications (e.g., Tyr→Phe substitution) are explored via:

- SPPS-based mutagenesis : Incorporate non-natural amino acids (e.g., norleucine for methionine) to assess redox stability .

- Functional assays : Compare modified peptides in enzymatic assays (e.g., tyrosine phosphatase inhibition) or cellular uptake studies using fluorescent tags .

- Structural analysis : Circular dichroism (CD) or cryo-EM to correlate sequence changes with conformational shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.